molecular formula C21H22N4O4S2 B607818 RIP2 kinase inhibitor 1

RIP2 kinase inhibitor 1

Cat. No.: B607818
M. Wt: 458.6 g/mol
InChI Key: UHDOJINBFLDQJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2983559 active metabolite involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of GSK2983559 active metabolite follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

GSK2983559 active metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the quinazoline core, which can be further studied for their biological activities .

Scientific Research Applications

GSK2983559 active metabolite has several scientific research applications:

    Chemistry: It is used to study the inhibition of receptor-interacting protein-2 kinase and its effects on various chemical pathways.

    Biology: The compound is used to investigate the role of receptor-interacting protein-2 kinase in innate immune signaling and its interactions with other proteins.

    Medicine: Research on GSK2983559 active metabolite contributes to understanding its potential therapeutic applications in treating diseases related to immune signaling.

    Industry: The compound is used in the development of new drugs targeting receptor-interacting protein-2 kinase.

Mechanism of Action

GSK2983559 active metabolite exerts its effects by inhibiting receptor-interacting protein-2 kinase. This kinase is involved in innate immune signaling and interacts with other proteins such as nucleotide-binding oligomerization domain-containing protein 1 and nucleotide-binding oligomerization domain-containing protein 2. By inhibiting receptor-interacting protein-2 kinase, GSK2983559 active metabolite disrupts these interactions and modulates immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GSK2983559 active metabolite is unique due to its high selectivity and potency in inhibiting receptor-interacting protein-2 kinase. This specificity makes it a valuable tool in research for studying the role of receptor-interacting protein-2 kinase in immune signaling and its potential therapeutic applications .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDOJINBFLDQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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